molecular formula C5H4ClFN2 B1279587 2-Amino-5-chloro-3-fluoropyridine CAS No. 246847-98-3

2-Amino-5-chloro-3-fluoropyridine

Cat. No. B1279587
M. Wt: 146.55 g/mol
InChI Key: FPUPPVDVOFJSEP-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-fluoropyridine is a derivative of the 2-aminopyridine family, which is a class of compounds characterized by the presence of an amino group attached to the second carbon of a pyridine ring. The specific compound of interest also contains chlorine and fluorine substituents at the fifth and third positions, respectively. These types of compounds are often used as intermediates in the synthesis of pharmaceuticals and other organic molecules due to their unique reactivity and structural properties.

Synthesis Analysis

The synthesis of 2-aminopyridine derivatives, including those with chloro and fluoro substituents, can be achieved through various methods. One approach involves the nucleophilic substitution and hydrolysis of 2-fluoropyridine with acetamidine hydrochloride under catalyst-free conditions, which has been shown to yield high chemoselectivity and wide substrate adaptability . Another method for synthesizing fluorinated pyridines, which could potentially be adapted for chloro-fluoro derivatives, uses Selectfluor in aqueous solution, providing good to high yields with high regioselectivity . Additionally, the synthesis of 2-amino-5-fluoropyridine, a closely related compound, has been reported using a novel route that avoids the need for difficult intermediate separations and improves yield and purity .

Molecular Structure Analysis

The molecular structure of 2-amino-5-chloro-3-fluoropyridine is characterized by the presence of electron-withdrawing groups (chloro and fluoro) on the pyridine ring, which can influence the electronic properties of the molecule. The electron-deficient pyridine system is activated by the amino group at the C2 position, which can affect the regioselectivity of reactions involving the ring . The presence of these substituents can also lead to interesting tautomeric forms under certain conditions, as seen in related compounds .

Chemical Reactions Analysis

The reactivity of 2-aminopyridine derivatives is significantly influenced by their substituents. For instance, the presence of a fluorine atom can activate the pyridine ring towards nucleophilic substitution reactions . The amino group itself is a versatile functional group that can participate in a variety of chemical transformations, including coupling reactions . The chloro and fluoro substituents can also undergo further chemical modifications, expanding the range of potential reactions and applications for these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-chloro-3-fluoropyridine are determined by its molecular structure. The presence of halogen atoms can increase the density and boiling point of the compound compared to unsubstituted pyridines. The electronic effects of the substituents can also influence the acidity of the amino group and the overall stability of the molecule. The specific melting point and spectral data (such as 1H-NMR and IR) can be used to confirm the structure and purity of the synthesized compound . The solubility and reactivity in different solvents can vary based on the nature of the substituents and the pyridine ring itself.

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-5-chloro-3-fluoropyridine has been utilized in various synthesis processes. For instance, it has been used in the preparation of highly volatile and weakly basic 2-chloro-5-fluoropyridine through diazotization and thermolysis. This compound has further applications in reactions with ammonia, leading to a mixture of different pyridine derivatives (Hand & Baker, 1989). Additionally, 2-Amino-5-fluoropyridine, a compound related to 2-Amino-5-chloro-3-fluoropyridine, has been synthesized through a novel route using 2-aminopyridine. This route offers a simplified process with fewer intermediates and higher yields compared to previous methods (Chen Ying-qi, 2008).

Coordination Complexes and Magnetic Properties

The compound has also been instrumental in synthesizing new copper halide coordination complexes and salts. These complexes and salts, such as [(3,5-FCAP)2CuX2] and (3,5-FCAPH)2[CuX4], have been analyzed for their crystal structures and magnetic properties, exhibiting anti-ferromagnetic interactions. This research provides insights into the structural and magnetic characteristics of such coordination compounds (Solomon et al., 2014).

Chemoselective Functionalization

The chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been explored. This process involves catalytic amination conditions leading to specific substitution products. Such studies are significant in developing selective synthetic methods for complex molecules (Stroup et al., 2007).

Amidomethylation and Metallation Reactions

Moreover, the amidomethylation of related pyridines, such as 4-chloro-3-fluoropyridine, has been investigated. This process includes kinetic deprotonation and reactions with DMF, leading to the formation of amidomethylated pyridines. Such reactions are important for the development of novel synthetic pathways in organic chemistry (Papaioannou et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The future directions of “2-Amino-5-chloro-3-fluoropyridine” could involve its use in the development of new pharmaceuticals and agrochemicals. Its ability to form complexes with copper (II) halides could be explored further for potential applications in materials science .

properties

IUPAC Name

5-chloro-3-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPPVDVOFJSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470231
Record name 2-Amino-5-chloro-3-fluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3-fluoropyridine

CAS RN

246847-98-3
Record name 2-Amino-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-3-fluoropyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Charged in a hydrogenation reactor were 100 ml of methanol, 16.1 g of the compound obtained in Step 4 and 8.13 g of Raney nickel catalyst, and H2 gas was introduced therein. The reactor was kept at room temperature for 12 hours, and the reaction mixture was filtered through Cellite® to remove the catalyst. The filtrate was concentrated under a reduced pressure to obtain 12.7 g of the title compound as a solid (purity: 98.5%).
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Synthesis routes and methods IV

Procedure details

To a 20 mL microwave vial equipped with a stir bar was added 5-chloro-2,3-difluoropyridine (2.0 g, 41 mmol). Ammonium hydroxide (ca 12 mL) was then added and the mixture was stirred until homogeneous. The solution was capped and heated in the microwave reactor at 150° C. for three 20 minute increments until a white solid precipitated out of solution. The white solid was filtered, washed with water, and dried to afford 2-amino-5-chloro-3-fluoropyridine (1.5 g, 76% yield), characterized by 1H NMR (d6-DMSO).
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Synthesis routes and methods V

Procedure details

To a stainless steel high pressure reactor was added 5-chloro-2,3-difluoropyridine (18.0 g) and ammonium hydroxide (65 mL). The reaction was heated to 165° C. for three hours. The reaction mixture was then cooled to room temperature and diluted with water (100 mL). The resultant solid was filtered, dried, re-dissolved in CH2Cl2, and passed through a silica gel plug to afford 12.8 g (73%) of the title compound as an off-white solid.
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73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloro-3-fluoropyridine
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2-Amino-5-chloro-3-fluoropyridine
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2-Amino-5-chloro-3-fluoropyridine
Reactant of Route 5
2-Amino-5-chloro-3-fluoropyridine
Reactant of Route 6
2-Amino-5-chloro-3-fluoropyridine

Citations

For This Compound
8
Citations
BL Solomon, CP Landee, MM Turnbull… - Journal of Coordination …, 2014 - Taylor & Francis
… Using 2-amino-5-chloro-3-fluoropyridine, two new copper halide coordination complexes and two new salts have been synthesized: [(3,5-FCAP) 2 CuCl 2 ] (1), [(3,5-FCAP) 2 CuBr 2 ](2)…
Number of citations: 10 www.tandfonline.com
CA Krasinski, BL Solomon, FF Awwadi… - Journal of …, 2017 - Taylor & Francis
Reaction of 4-amino-2-fluoropyridine (2-F-4-AP) with copper halides produced the neutral coordination complexes: (2-F-4-AP) 2 CuX 2 (X = Cl(1), Br(2)). 1 crystallizes in the …
Number of citations: 31 www.tandfonline.com
CL Chittim, K Faber, DA Dickie, CP Landee… - Journal of …, 2023 - Taylor & Francis
… in a variety of Cu(II) complexes and salts including such halide bridged dimers with substituted pyridine molecules as the amine ligand, including 2-amino-5-chloro-3-fluoropyridine […
Number of citations: 2 www.tandfonline.com
J Anagnostis, J Cipi, CP Landee… - Journal of …, 2017 - Taylor & Francis
… dichloro- and 2-amino-3,5-dibromopyridine [Citation11] and the corresponding tetrahalocuprate salts [Citation12] as well as the related compounds of 2-amino-5-chloro-3-fluoropyridine …
Number of citations: 8 www.tandfonline.com
RJ Dubois, CP Landee, M Rademeyer… - Journal of …, 2019 - Taylor & Francis
… The copper bromide and copper chloride complexes of 2-amino-5-chloro-3-fluoropyridine, however, show different coordination conformations and structures [Citation36]. The CuCl 2 …
Number of citations: 19 www.tandfonline.com
JL Wikaira, RJ Butcher, Ü Kersen… - Journal of Coordination …, 2016 - Taylor & Francis
Reaction of 4,4′-bipiperidine (bipip) with copper(II) bromide in aqueous HBr yielded the salts (H 2 bipip)CuBr 4 ·H 2 O (2) and (H 2 bipip) 2 Cu 2 Br 6 (3). Compound 2 crystallizes in …
Number of citations: 6 www.tandfonline.com
JC Monroe, CP Landee, M Rademeyer, MM Turnbull - Inorganics, 2020 - mdpi.com
The compounds [1,4′-bipyridine]-1,1′-diium [CuCl 4 ] (1) and [1,4′-bipyridine]-1,1′-diium [CuBr 4 ] (2) were prepared and their crystal structures and magnetic properties are …
Number of citations: 3 www.mdpi.com
TT Talele - Journal of medicinal chemistry, 2017 - ACS Publications
… Specifically, they replaced the chlorophenyl ring with a 2-amino-5-chloropyrimidine ring (eg, 187) and a 2-amino-5-chloro-3-fluoropyridine ring (eg, 188) to increase overall efficacy and …
Number of citations: 92 pubs.acs.org

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